3-N-Cbz-aminomethylmorpholine hydrochloride
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Overview
Description
3-N-Cbz-aminomethylmorpholine hydrochloride is a chemical compound with the molecular formula C13H19ClN2O3 and a molecular weight of 286.76 g/mol . It is commonly used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-N-Cbz-aminomethylmorpholine hydrochloride typically involves the protection of the amine group using a carbobenzyloxy (Cbz) group. This is followed by the reaction of the protected amine with morpholine under specific conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-N-Cbz-aminomethylmorpholine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the Cbz protecting group, yielding the free amine.
Substitution: The compound can undergo substitution reactions where the Cbz group is replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as palladium on carbon (Pd/C), and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include the free amine after deprotection, oxidized derivatives, and substituted morpholine derivatives .
Scientific Research Applications
3-N-Cbz-aminomethylmorpholine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the development of pharmaceutical agents.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-N-Cbz-aminomethylmorpholine hydrochloride involves its interaction with specific molecular targets. The Cbz group acts as a protecting group, allowing the compound to participate in various chemical reactions without interference from the amine group. The pathways involved include nucleophilic substitution and deprotection reactions .
Comparison with Similar Compounds
Similar Compounds
- N-Boc-aminomethylmorpholine hydrochloride
- N-Alloc-aminomethylmorpholine hydrochloride
- N-Cbz-aminomethylpiperidine hydrochloride
Uniqueness
3-N-Cbz-aminomethylmorpholine hydrochloride is unique due to its specific structure, which allows for selective reactions and high stability under various conditions. This makes it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C13H19ClN2O3 |
---|---|
Molecular Weight |
286.75 g/mol |
IUPAC Name |
benzyl N-(morpholin-3-ylmethyl)carbamate;hydrochloride |
InChI |
InChI=1S/C13H18N2O3.ClH/c16-13(15-8-12-10-17-7-6-14-12)18-9-11-4-2-1-3-5-11;/h1-5,12,14H,6-10H2,(H,15,16);1H |
InChI Key |
AHVMCFXCPOWMEN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(N1)CNC(=O)OCC2=CC=CC=C2.Cl |
Origin of Product |
United States |
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